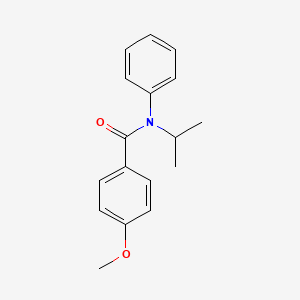
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group linked to a methoxybenzohydrazide moiety, with a chlorobenzyl group attached via an ether linkage. Its molecular formula is C22H19ClN2O3, and it has a molecular weight of 394.861 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide typically involves the condensation of 3-((4-chlorobenzyl)oxy)benzaldehyde with 2-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)decanohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3,4,5-trimethoxybenzohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)dodecanohydrazide
Uniqueness
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide stands out due to its specific structural features, such as the presence of a methoxy group and a chlorobenzyl ether linkage. These structural elements contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Propiedades
Número CAS |
764692-79-7 |
|---|---|
Fórmula molecular |
C22H19ClN2O3 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-21-8-3-2-7-20(21)22(26)25-24-14-17-5-4-6-19(13-17)28-15-16-9-11-18(23)12-10-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clave InChI |
RHOQDFNDZJRYEP-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12010333.png)


![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010355.png)

![4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12010367.png)

![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12010388.png)
![N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B12010399.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide](/img/structure/B12010412.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010414.png)
![2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010417.png)
